molecular formula C17H17F3N4O2 B2965574 N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1797813-91-2

N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2965574
CAS No.: 1797813-91-2
M. Wt: 366.344
InChI Key: GJFAHOVGYKFWKV-UHFFFAOYSA-N
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Description

N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a morpholinopyrimidine moiety and a trifluoromethyl group attached to a benzamide backbone. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the morpholine group: The morpholine moiety can be introduced via nucleophilic substitution reactions.

    Attachment of the benzamide group: The final step involves coupling the pyrimidine derivative with a benzamide precursor, often using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-pyridinyl)methyl)-2-(trifluoromethyl)benzamide
  • N-((2-morpholinopyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Uniqueness

N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the morpholinopyrimidine moiety, which may confer distinct biological properties compared to other benzamide derivatives. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)14-4-2-1-3-13(14)15(25)22-11-12-5-6-21-16(23-12)24-7-9-26-10-8-24/h1-6H,7-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFAHOVGYKFWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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